![molecular formula C16H14N2O2 B1399826 Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate CAS No. 1379526-97-2](/img/structure/B1399826.png)
Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate
Overview
Description
Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate, also known as 6-cyano-2-pyridinecarboxylic acid ethyl ester, is an important organic compound used in various scientific research applications. It is a colorless crystalline solid with a molecular formula of C₁₁H₁₁N₃O₂. It is mainly used as a reagent in organic synthesis and as a building block for the preparation of other compounds.
Scientific Research Applications
Carcinogen Biomarkers in Tobacco Research
Research on biomarkers for tobacco-related carcinogens highlights the importance of identifying and quantifying metabolites in human urine to understand exposure and potential health risks. Although the study does not directly mention Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate, it provides a framework for assessing the impact of chemical compounds related to tobacco use on cancer risk (Hecht, 2002).
Food Chemistry and Toxicants
The formation and fate of food toxicants, such as PhIP, illustrate the complex chemical interactions during food processing. This research could be relevant for understanding how similar compounds, including Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate, might form or degrade in various conditions, potentially influencing food safety and human health (Zamora & Hidalgo, 2015).
Chemical Properties and Coordination Chemistry
Studies on the chemistry and properties of pyridine and benzimidazole derivatives, including their complex compounds, offer insights into the structural and electronic characteristics that could be analogous to Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate. Such information is crucial for designing materials with specific optical, magnetic, or biological activities (Boča, Jameson, & Linert, 2011).
Cytochrome P450 Isoforms and Drug Metabolism
Understanding the selectivity of chemical inhibitors on cytochrome P450 isoforms is essential for predicting drug-drug interactions and metabolizing pathways. Research in this area can provide valuable information on how Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate might be processed in the human body, influencing its pharmacokinetics and potential therapeutic applications (Khojasteh et al., 2011).
Biodegradation and Environmental Fate
The biodegradation and fate of ETBE in soil and groundwater provide a model for studying the environmental impact of similar ethers, including potential pathways for degradation and the role of microorganisms. Such research is pivotal for assessing the ecological risks associated with the use and disposal of chemical compounds like Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (Thornton et al., 2020).
Mechanism of Action
Mode of Action
It is known that the compound undergoes the dimroth rearrangement, a type of isomerization of heterocycles . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Biochemical Pathways
The compound is likely involved in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
properties
IUPAC Name |
ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)15-10-6-9-14(18-15)13(11-17)12-7-4-3-5-8-12/h3-10,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFWODCGAQJLJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178903 | |
Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379526-97-2 | |
Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379526-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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